2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride

CAS No.: 1208081-79-1

Cat. No.: VC2840227

Molecular Formula: C6H2Cl2F3NO2S

Molecular Weight: 280.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208081-79-1 |

|---|---|

| Molecular Formula | C6H2Cl2F3NO2S |

| Molecular Weight | 280.05 g/mol |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H |

| Standard InChI Key | PKOSYNUDTZKZAU-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

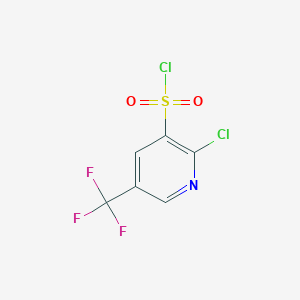

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride features a pyridine ring with three key functional groups: a chloro substituent at position 2, a trifluoromethyl group at position 5, and a sulfonyl chloride group at position 3. This arrangement of substituents creates a chemically versatile molecule with multiple reactive sites. According to available data, this compound has the CAS numbers 1208081-79-1 and 52268-21-0 .

The molecular formula for this compound is C₆H₂Cl₂F₃NO₂S, which corresponds to its structural components. The presence of both electronegative elements (chlorine, fluorine) and the sulfonyl chloride functional group contributes to its unique chemical behavior and reactivity profile. These structural features create a compound that can participate in various chemical transformations, making it valuable in synthetic chemistry .

Table 1: Basic Molecular Information

| Property | Value |

|---|---|

| Chemical Name | 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride |

| CAS Numbers | 1208081-79-1, 52268-21-0 |

| Molecular Formula | C₆H₂Cl₂F₃NO₂S |

| Appearance | Pale yellow oil |

| Hazard Classification | H302, H315, H319, H335 |

Physical and Chemical Characteristics

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is described as a pale yellow oil in its standard state. The physical properties of this compound are influenced by its structural elements, particularly the trifluoromethyl group and the sulfonyl chloride functionality. While comprehensive physical data is limited in the available literature, several characteristics can be inferred based on its structure .

The trifluoromethyl group contributes to the compound's lipophilicity, which likely affects its solubility profile. This functional group is known to enhance the lipophilic character of molecules, potentially improving membrane permeability in biological systems. Additionally, the sulfonyl chloride group is highly reactive, particularly towards nucleophiles, making it valuable for various chemical transformations including the formation of sulfonamides and other derivatives.

Structural Comparison with Related Compounds

To better understand the unique properties of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride, it is instructive to compare it with structurally related compounds. Several such compounds appear in the chemical literature, differing in the position or identity of substituents on the pyridine ring.

Table 2: Comparison with Related Compounds

These structural variations can significantly impact the reactivity, physical properties, and potential applications of these compounds. For instance, the position of the sulfonyl chloride group affects the electrophilicity of the carbonyl carbon, while the nature of the substituent at position 5 (trifluoromethyl versus fluoro or chloro) influences the electronic properties and lipophilicity of the molecule .

Synthesis Methods

Challenges in Synthesis

The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride presents several challenges that must be addressed to achieve efficient production:

-

Regioselectivity: Achieving selective functionalization at specific positions of the pyridine ring requires careful control of reaction conditions or the use of directing groups.

-

Functional group compatibility: The introduction of the sulfonyl chloride group must be performed under conditions that are compatible with the existing trifluoromethyl and chloro substituents.

-

Handling of reactive intermediates: The synthesis likely involves reactive and potentially unstable intermediates that require careful handling and appropriate reaction conditions.

-

Scalability: Developing a synthetic route that can be scaled up for commercial production presents additional challenges related to safety, efficiency, and cost-effectiveness.

These challenges highlight the complexity of synthesizing 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride and explain why ongoing research continues to focus on improving synthetic methodologies for this and related compounds.

Applications in Organic Synthesis

As a Building Block in Chemical Synthesis

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride serves as a valuable building block in organic synthesis due to its multifunctional nature. The sulfonyl chloride group is particularly important, as it readily undergoes nucleophilic substitution reactions to form a variety of derivatives. These transformations enable the integration of this pyridine scaffold into more complex molecular structures.

One of the most important applications of this compound is in the formation of sulfonamide derivatives. When reacted with amines, 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride yields sulfonamides, which are crucial structural elements in pharmaceuticals and agrochemicals. The reactivity of the sulfonyl chloride group allows for efficient coupling reactions under relatively mild conditions, making it a practical choice for synthetic chemists.

Additionally, the chloro substituent at position 2 provides an opportunity for further functionalization through various cross-coupling reactions. The trifluoromethyl group at position 5, while generally less reactive, contributes to the electronic properties of the molecule and enhances its utility in certain applications.

Synthesis of Complex Molecules

The versatility of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride extends to its role in the synthesis of complex organic molecules. The combination of functional groups on the pyridine scaffold makes it particularly useful for constructing compounds with specific structural requirements.

Based on information about related compounds, derivatives of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride likely play important roles in creating molecules that have applications in drug development and materials science. The trifluoromethyl group, in particular, is a common feature in many pharmaceutically active compounds, as it can enhance metabolic stability, lipophilicity, and binding selectivity to biological targets.

Pharmaceutical and Agricultural Applications

Agricultural Applications

In agricultural chemistry, compounds containing the trifluoromethyl-pyridine scaffold have demonstrated significant herbicidal properties. These compounds typically act by inhibiting acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid synthesis in plants. The structural similarity between 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride and known herbicidal agents suggests potential applications in this area.

Studies comparing related trifluoromethyl-substituted compounds with established herbicides like penoxsulam have indicated comparable efficacy in controlling specific weed species in rice fields. This suggests that derivatives of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride might serve as effective herbicidal agents or as building blocks for more complex agrochemicals with selective activity against target species.

The development of new herbicidal agents is particularly important in the context of increasing resistance to existing products. The unique structural features of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride and its derivatives may offer opportunities to overcome resistance mechanisms and provide new tools for agricultural pest management.

| Hazard Code | Description | Implications |

|---|---|---|

| H302 | Harmful if swallowed | Indicates oral toxicity |

| H315 | Causes skin irritation | Can cause irritation upon skin contact |

| H319 | Causes serious eye irritation | Poses risks to eyes upon exposure |

| H335 | May cause respiratory irritation | Inhalation may irritate respiratory tract |

These hazard classifications highlight the need for appropriate safety measures when handling this compound. The reactive nature of the sulfonyl chloride group contributes to its potential health risks, as this functional group can react with biological nucleophiles, including proteins and other biomolecules.

| Supplier | Location | Lead Time | Price (USD) |

|---|---|---|---|

| Enamine US | United States | 2 days | $75 |

| SIA Enamine | Latvia | 3 days | $75 |

| ACINTS | United Kingdom | 5 days | $232 (500 mg) |

| Key Organics Limited (BIONET) | United Kingdom | 10 days | $256 |

| Fluorochem CN | China | 12 days | $371 |

| Enamine Ltd | Ukraine | 15 days | $75 |

This information indicates that the compound is readily available from sources in multiple geographic regions, with delivery times ranging from 2 to 15 days. The variation in pricing may reflect differences in quantity, purity, or other factors relevant to the specific supplier and product formulation.

Supply Chain Considerations

-

Regulatory considerations, particularly for shipments across international borders

-

Raw material availability for the synthesis of this compound

-

Global events that might disrupt chemical supply chains

-

Potential for batch-to-batch variations in purity or physical characteristics

For researchers or companies that require this compound for ongoing work, establishing relationships with multiple suppliers might be advisable to ensure consistent access to high-quality material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume